molecular formula C6H9N3O3 B14032875 Ethyl (3-amino-1,2,4-oxadiazol-5-yl)acetate CAS No. 137654-45-6

Ethyl (3-amino-1,2,4-oxadiazol-5-yl)acetate

Cat. No.: B14032875
CAS No.: 137654-45-6
M. Wt: 171.15 g/mol
InChI Key: IQGGFFROJMZSSH-UHFFFAOYSA-N
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Description

Ethyl 2-(3-amino-1,2,4-oxadiazol-5-yl)acetate is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(3-amino-1,2,4-oxadiazol-5-yl)acetate can be synthesized through a multi-step process. One common method involves the reaction of ethyl 2-bromoacetate with 3-amino-1,2,4-oxadiazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of ethyl 2-(3-amino-1,2,4-oxadiazol-5-yl)acetate may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-amino-1,2,4-oxadiazol-5-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(3-amino-1,2,4-oxadiazol-5-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(3-amino-1,2,4-oxadiazol-5-yl)acetate involves its interaction with specific molecular targets. The oxadiazole ring can act as an electron-withdrawing group, influencing the reactivity of the compound. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(3-nitro-1,2,4-oxadiazol-5-yl)acetate
  • Ethyl 2-(3-hydroxy-1,2,4-oxadiazol-5-yl)acetate
  • Ethyl 2-(3-methyl-1,2,4-oxadiazol-5-yl)acetate

Uniqueness

Ethyl 2-(3-amino-1,2,4-oxadiazol-5-yl)acetate is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and materials .

Properties

CAS No.

137654-45-6

Molecular Formula

C6H9N3O3

Molecular Weight

171.15 g/mol

IUPAC Name

ethyl 2-(3-amino-1,2,4-oxadiazol-5-yl)acetate

InChI

InChI=1S/C6H9N3O3/c1-2-11-5(10)3-4-8-6(7)9-12-4/h2-3H2,1H3,(H2,7,9)

InChI Key

IQGGFFROJMZSSH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC(=NO1)N

Origin of Product

United States

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